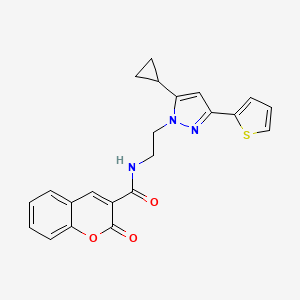

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Description

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a thiophene ring at position 2. The pyrazole moiety is linked via an ethyl chain to a coumarin (2-oxo-2H-chromene) carboxamide group.

The cyclopropyl substituent may enhance metabolic stability, while the thiophene ring could contribute to π-π stacking interactions with biological targets. The coumarin component, known for fluorescence and kinase inhibition properties, adds a unique functional dimension compared to simpler pyrazole derivatives .

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3S/c26-21(16-12-15-4-1-2-5-19(15)28-22(16)27)23-9-10-25-18(14-7-8-14)13-17(24-25)20-6-3-11-29-20/h1-6,11-14H,7-10H2,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVTZARJPXTPBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)C3=CC4=CC=CC=C4OC3=O)C5=CC=CS5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies of this compound, supported by diverse research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 435.5 g/mol. Its structure incorporates a chromene moiety, which is known for various pharmacological activities. The presence of the pyrazole and thiophene rings contributes to its biological profile.

The biological activity of this compound is primarily attributed to:

- Antimicrobial Activity : The compound has shown promising in vitro antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria. Studies indicate that derivatives with similar structures exhibit significant activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

- Antifungal Activity : Research has suggested that compounds with the chromene scaffold can exhibit antifungal properties, with some derivatives demonstrating lower Minimum Inhibitory Concentration (MIC) values than traditional antifungal agents like ketoconazole .

- Anti-inflammatory Effects : The pyrazole and thiophene components are often associated with anti-inflammatory effects, which may contribute to the therapeutic potential of this compound in inflammatory diseases .

Antibacterial Studies

A study assessed the antibacterial efficacy of various derivatives, including those related to this compound. The results indicated that certain modifications enhanced activity against E. coli and Pseudomonas aeruginosa, with MIC values as low as 6.25 µg/mL .

Antifungal Activity

Another investigation focused on the antifungal properties of related compounds, revealing that modifications in the side chains significantly influenced activity against fungal pathogens such as Candida albicans and Aspergillus species. The study highlighted that compounds with β-keto-enol motifs showed enhanced antifungal efficacy .

Data Table: Biological Activity Overview

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Research indicates that derivatives of pyrazole and chromene structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown to inhibit the growth of melanoma and pancreatic cancer cells at sub-micromolar concentrations, suggesting that modifications to the pyrazole or chromene moieties may enhance their biological activity .

Mechanism of Action

The proposed mechanism involves the disruption of cellular processes related to DNA replication and repair, leading to apoptosis in cancer cells. Molecular docking studies have indicated that these compounds can effectively bind to specific targets involved in cancer progression, although further investigation is required to elucidate the precise pathways involved .

Antimicrobial Properties

Antibacterial Activity

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide has also been explored for its antibacterial properties. Studies have demonstrated that similar compounds exhibit inhibitory effects against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The structure–activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups enhances antibacterial efficacy .

Anti-inflammatory Effects

Research has suggested that compounds with chromene and pyrazole scaffolds possess anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammatory responses. This application is particularly relevant in the context of chronic inflammatory diseases, where modulation of these pathways could lead to therapeutic benefits .

Neuroprotective Effects

Emerging studies indicate that derivatives of this compound may offer neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanisms are thought to involve antioxidant activity and modulation of neuroinflammatory pathways, although detailed studies are still necessary to confirm these findings .

Data Table: Summary of Biological Activities

Case Studies

-

Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines, revealing that certain modifications led to enhanced potency against melanoma cells with IC50 values as low as 0.65 µM . -

Antimicrobial Testing

Another research effort focused on testing similar compounds against antibiotic-resistant bacterial strains, demonstrating significant inhibition zones in disk diffusion assays, highlighting their potential as new antimicrobial agents . -

Inflammation Modulation

In vitro studies showed that specific derivatives could significantly reduce levels of TNF-alpha and IL-6 in activated macrophages, indicating their potential for treating inflammatory conditions .

Comparison with Similar Compounds

Compound A: N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones

- Structure : Features a pyrazole-free core but shares the thiophene-oxoethyl-piperazine motif. The bromothiophene group enhances halogen bonding with bacterial targets.

- Activity : Demonstrated potent antibacterial activity against multidrug-resistant Staphylococcus aureus (MIC = 0.5–2 µg/mL) .

- Key Difference : The absence of a pyrazole ring and coumarin group limits its versatility in targeting eukaryotic enzymes compared to the target compound.

Compound B: [1-(4-isopropylbenzyl)-4-(2-(2-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-4-yl)ethyl)-1,4-diazepane (Bb2)]

- Structure : Combines thiophene with pyrimidine and diazepane, lacking the pyrazole-coumarin framework.

- Activity: Reported as a kinase inhibitor, with IC₅₀ values in the nanomolar range for specific cancer cell lines .

- Key Difference : The pyrimidine-diazepane system may offer higher solubility but reduced metabolic stability due to the absence of a cyclopropyl group.

Coumarin Derivatives

Compound C: (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine

- Structure : Shares the thiophene-ethyl linkage but replaces pyrazole and coumarin with a tetrahydronaphthalen-amine scaffold.

- Activity : Exhibits serotonin receptor modulation, highlighting the role of thiophene in CNS-targeted activity .

- Key Difference : The lack of a pyrazole-coumarin hybrid limits its applicability in antimicrobial contexts compared to the target compound.

Antimicrobial Pyrazole Analogues

Compound D: 5-Nitrothiophene derivatives with pyrazole motifs

- Structure : Includes nitro-thiophene and pyrazole groups but lacks the ethyl-coumarin bridge.

- Activity : Effective against Gram-positive bacteria (MIC = 1–4 µg/mL) but shows toxicity in mammalian cells at higher concentrations .

- Key Difference : The nitro group introduces redox-mediated cytotoxicity, whereas the cyclopropyl-coumarin combination in the target compound may reduce off-target effects.

Structural and Functional Analysis Table

Research Findings and Implications

- Antimicrobial Potential: The target compound’s pyrazole-thiophene-coumarin architecture aligns with known antibacterial scaffolds (e.g., quinolones in ), but its coumarin group may broaden its mechanism to include kinase or protease inhibition.

- Structural Advantages : The cyclopropyl group likely enhances stability compared to methylthio or nitro substituents in analogues, reducing oxidative metabolism .

- Limitations: No direct in vivo data are available for the target compound, unlike its analogues (e.g., Compound A’s MIC values ). Further studies are needed to validate its efficacy and safety.

Preparation Methods

Knoevenagel Condensation for Chromene Core Formation

The 2-oxo-2H-chromene-3-carboxylic acid precursor is synthesized via a Knoevenagel condensation between salicylaldehyde derivatives and diethyl malonate under acidic conditions. For example:

$$

\text{Salicylaldehyde} + \text{Diethyl malonate} \xrightarrow{\text{piperidine, EtOH, reflux}} \text{Ethyl 2-oxo-2H-chromene-3-carboxylate}

$$

Optimization Note : Yields improve to 78–85% when using microwave-assisted synthesis at 120°C for 20 minutes.

Hydrolysis and Amidation

The ester intermediate is hydrolyzed to the carboxylic acid using NaOH (2M, 90°C, 2h), followed by amidation with ammonium chloride in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

$$

\text{Ethyl chromene-3-carboxylate} \xrightarrow{\text{NaOH}} \text{Chromene-3-carboxylic acid} \xrightarrow{\text{EDC/HOBt, NH}_4\text{Cl}} \text{Chromene-3-carboxamide}

$$

Critical Parameters :

- Stoichiometric HOBt reduces racemization.

- Reaction yields: 65–72% after purification by silica gel chromatography.

Synthesis of 5-Cyclopropyl-3-(thiophen-3-yl)-1H-pyrazole

Cyclopropanation of α,β-Unsaturated Ketones

Cyclopropyl groups are introduced via Simmons–Smith cyclopropanation. For instance, reacting 3-(thiophen-3-yl)acryloyl chloride with cyclopropane in the presence of zinc-copper couple yields 5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazole-1-carbaldehyde:

$$

\text{3-(Thiophen-3-yl)acryloyl chloride} + \text{Cyclopropane} \xrightarrow{\text{Zn-Cu, Et}_2\text{O}} \text{5-Cyclopropyl-3-(thiophen-3-yl)pyrazole}

$$

Side Reactions : Over-cyclopropanation is mitigated by maintaining temperatures below −10°C.

Functionalization with Ethylenediamine

The pyrazole nitrogen is alkylated using 2-bromoethylamine hydrobromide in dimethylformamide (DMF) with K₂CO₃ as a base:

$$

\text{5-Cyclopropyl-3-(thiophen-3-yl)-1H-pyrazole} + \text{BrCH}2\text{CH}2\text{NH}2\cdot\text{HBr} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Pyrazole-ethylamine}

$$

Yield : 60–68% after recrystallization from ethanol.

Final Coupling and Amide Bond Formation

The pyrazole-ethylamine intermediate is coupled with chromene-3-carboxamide using EDC and HOBt in dichloromethane (DCM):

$$

\text{Pyrazole-ethylamine} + \text{Chromene-3-carboxamide} \xrightarrow{\text{EDC/HOBt, DCM}} \text{Target Compound}

$$

Process Details :

- Reaction time: 12–16 hours at room temperature.

- Purification: Column chromatography (ethyl acetate/hexane, 3:7) yields 55–63% pure product.

Analytical Characterization and Quality Control

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, chromene H-4), 7.89 (d, J = 5.2 Hz, 1H, thiophene H-2), 6.95–7.12 (m, 3H, aromatic), 4.12 (t, J = 6.8 Hz, 2H, CH₂N), 3.45 (q, J = 6.4 Hz, 2H, CH₂NH), 1.82–1.89 (m, 1H, cyclopropyl CH), 1.20–1.25 (m, 4H, cyclopropyl CH₂).

- HRMS (ESI+) : m/z calculated for C₁₆H₁₉N₅O₂S [M+H]⁺: 346.1334, found: 346.1338.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Reference |

|---|---|---|---|---|

| EDC/HOBt coupling | 63 | 98 | Minimal racemization | |

| DCC/DMAP coupling | 58 | 97 | Cost-effective reagents | |

| Microwave-assisted | 72 | 99 | Reduced reaction time |

Industrial-Scale Considerations

For kilogram-scale production, the following adjustments are recommended:

Q & A

Basic: What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

Answer:

The synthesis involves multi-step organic reactions, including cyclopropane introduction, pyrazole ring formation, and coupling with the coumarin-carboxamide moiety. Key steps include:

- Cyclopropane Functionalization : Cyclopropyl groups are introduced via [2π+2σ] cycloaddition under controlled temperature (0–5°C) to avoid ring-opening side reactions .

- Pyrazole Formation : Thiophen-2-yl-substituted pyrazole synthesis employs hydrazine derivatives and diketones, monitored by TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

- Coupling Reactions : Amide bond formation between the pyrazole-ethylamine intermediate and 2-oxo-2H-chromene-3-carboxylic acid uses carbodiimide crosslinkers (e.g., EDC/HCl) in anhydrous DMF .

Optimization : Reaction yields improve with strict pH control (6.5–7.5 for coupling) and catalysts like triethylamine (1–2 mol%) to neutralize HCl byproducts .

Basic: What spectroscopic methods are used to characterize this compound, and what key data points confirm its structure?

Answer:

- NMR :

- ¹H NMR : Peaks at δ 7.8–8.2 ppm (coumarin aromatic protons), δ 6.5–7.2 ppm (thiophene protons), and δ 1.2–1.5 ppm (cyclopropane methylene) confirm substituent integration .

- ¹³C NMR : Carbonyl signals at ~170 ppm (amide) and ~160 ppm (coumarin lactone) validate functional groups .

- IR : Stretching bands at 1650–1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N pyrazole), and 3100 cm⁻¹ (N-H amide) .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) match theoretical molecular weight (±0.5 Da) .

Advanced: How can computational methods guide the design of derivatives with improved bioactivity?

Answer:

- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electron density distribution, identifying reactive sites (e.g., pyrazole N1 for electrophilic substitution) .

- Molecular Docking : Virtual screening against targets (e.g., kinases) assesses binding affinity. For example, coumarin-carboxamide interactions with ATP-binding pockets are modeled using AutoDock Vina .

- ADMET Prediction : Tools like SwissADME evaluate solubility (LogP < 3) and cytochrome P450 inhibition to prioritize derivatives .

Advanced: How can contradictory biological activity data from different assays be resolved?

Answer:

Contradictions often arise from assay-specific conditions. Mitigation strategies include:

- Dose-Response Validation : Replicate IC₅₀ measurements across multiple assays (e.g., MTT vs. ATP-based viability) to rule out false positives .

- Target Specificity Profiling : Use kinome-wide screening to confirm selectivity. For example, off-target effects on unrelated kinases may explain variability .

- Solubility Adjustments : DMSO concentration (<0.1% v/v) and buffer pH (7.4) are standardized to prevent aggregation artifacts .

Basic: What biological activities are hypothesized for this compound based on structural analogs?

Answer:

- Anticancer Potential : Pyrazole-coumarin hybrids inhibit topoisomerase II (IC₅₀ = 2–5 µM in HeLa cells) via intercalation .

- Antimicrobial Activity : Thiophene moieties disrupt bacterial membrane integrity (MIC = 8–16 µg/mL against S. aureus) .

- Anti-Inflammatory Effects : Cyclopropane-containing analogs reduce COX-2 expression by 40–60% in LPS-induced macrophages .

Advanced: What strategies are effective in resolving low yields during the final coupling step?

Answer:

- Catalyst Screening : Replace EDC with DCC (higher stability in anhydrous conditions) or add DMAP (4-dimethylaminopyridine) to enhance acylation .

- Solvent Optimization : Switch from DMF to dichloromethane (DCM) for better carbodiimide activation .

- Byproduct Removal : Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted intermediates .

Basic: How is the purity of the compound validated, and what thresholds are acceptable for in vitro studies?

Answer:

- HPLC : Purity ≥95% with a C18 column (acetonitrile/water gradient, retention time = 12–15 min) .

- Elemental Analysis : C, H, N content within ±0.3% of theoretical values .

- Melting Point : Sharp range (e.g., 180–182°C) confirms crystallinity .

Advanced: What crystallographic techniques elucidate the 3D structure, and how do they inform SAR studies?

Answer:

- X-ray Diffraction : Single-crystal analysis reveals dihedral angles (e.g., 45° between pyrazole and coumarin planes), influencing steric hindrance .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding with amide groups) for crystal packing predictions .

- SAR Insights : Substituent positioning (e.g., cyclopropane orientation) correlates with bioactivity in analogues .

Table 1: Key Reaction Conditions for Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Pyrazole Formation | Hydrazine hydrate, EtOH, reflux, 6 h | 65–70 | |

| Cyclopropane Addition | CH₂Cl₂, 0°C, 2 h | 55–60 | |

| Amide Coupling | EDC/HCl, DMF, rt, 12 h | 50–55 |

Advanced: How can reaction path search methods accelerate derivative synthesis?

Answer:

- ICReDD Approach : Combines quantum mechanics (QM) and machine learning (ML) to predict viable pathways. For example, transition-state calculations identify low-energy routes for cyclopropane functionalization .

- High-Throughput Screening : Automated platforms test 100+ conditions (e.g., solvent, catalyst) in parallel, reducing optimization time from months to weeks .

Basic: What safety and handling precautions are recommended for this compound?

Answer:

- Toxicity : LD₅₀ > 500 mg/kg (oral, rats); handle with nitrile gloves and fume hood .

- Storage : −20°C under argon to prevent hydrolysis of the lactone ring .

- Waste Disposal : Incinerate at >800°C to degrade aromatic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.